molecular formula C11H15NO B8648426 2-(2,3-Dihydrobenzofuran-5-yl)-N-methylethan-1-amine

2-(2,3-Dihydrobenzofuran-5-yl)-N-methylethan-1-amine

Cat. No.: B8648426
M. Wt: 177.24 g/mol
InChI Key: UFXHKUASIDHHGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of transition-metal catalyzed cross-coupling reactions to form the O-aryl bond . Another approach is the Cs2CO3-catalyzed domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates .

Industrial Production Methods

Industrial production of 2-(2,3-Dihydrobenzofuran-5-yl)-N-methylethan-1-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydrobenzofuran-5-yl)-N-methylethan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzofuran derivatives .

Mechanism of Action

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

2-(2,3-dihydro-1-benzofuran-5-yl)-N-methylethanamine

InChI

InChI=1S/C11H15NO/c1-12-6-4-9-2-3-11-10(8-9)5-7-13-11/h2-3,8,12H,4-7H2,1H3

InChI Key

UFXHKUASIDHHGT-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=CC2=C(C=C1)OCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5-(2-bromoethyl)-2,3-dihydrobenzofuran (1.5 g -- see Preparation 20) in 33% methylamine in methanol (40 ml) was heated at 100° C. in a stainless steel pressure vessel for 6 hours then concentrated in vacuo. The residue was partitioned between dichloromethane (50 ml) and 10% aqueous sodium carbonate (50 ml). The layers were separated and the aqueous layer was further extracted with dichloromethane (2×50 ml). The aqueous layer was concentrated in vacuo to give a solid which was triturated with boiling 2-propanol. The mixture was filtered and the filtrate concentrated in vacuo to give a solid which was purified by column chromatography o silica eluting with dichloromethane containing methanol (0% up to 1%). The product-containing fractions were combined and concentrated in vacuo to give the title compound as a colourless solid, yield, 0.31 g, m.p. 153°-155° C.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

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